2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide
Description
2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is a synthetic benzamide derivative featuring a dichlorinated benzene ring and an N-methylacetamido-substituted aniline moiety. The dichloro substitution at the 2- and 5-positions of the benzamide core may enhance stability and lipophilicity, while the N-methylacetamido group could influence solubility and metabolic resistance compared to unmethylated analogs .
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)13-6-4-12(5-7-13)19-16(22)14-9-11(17)3-8-15(14)18/h3-9H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSBNNFZLNQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 4-aminophenyl-N-methylacetamide.
Formation of Benzoyl Chloride: 2,5-dichlorobenzoic acid is converted to 2,5-dichlorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 2,5-dichlorobenzoyl chloride is then reacted with 4-aminophenyl-N-methylacetamide in the presence of a base such as triethylamine (Et3N) to form 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Substituted benzamides.
Oxidation: Quinones.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide exhibits promising anticancer properties. It acts as an inhibitor of specific signaling pathways involved in tumor growth and metastasis. For instance, studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It modulates the expression of inflammatory cytokines and enzymes, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Experimental models have demonstrated a reduction in inflammation markers following treatment with this compound .
Case Studies
Several case studies highlight the effectiveness of 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide in clinical settings.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects : The target compound’s dichloro substitution contrasts with the dimethoxy groups in , which likely reduce steric hindrance and increase electron-withdrawing properties. This may enhance reactivity in electrophilic substitution reactions compared to methoxy-substituted analogs.
Research Findings and Mechanistic Insights
Physicochemical Properties
- Lipophilicity : The dichloro substitution likely increases logP compared to methoxy analogs (e.g., logP ~3.5 for the dimethoxy compound in vs. ~4.0 estimated for the target compound).
- Solubility : The N-methylacetamido group may enhance aqueous solubility relative to unmethylated analogs, as seen in comparisons between alachlor (logS = -3.1) and its N-demethylated derivatives .
Biological Activity
2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 288.14 g/mol
- Structure : The compound features a dichlorobenzamide structure with an N-methylacetamido substituent.
The biological activity of 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. It has been investigated for its potential as:
- Enzyme Inhibitor : The compound shows promise in inhibiting certain enzymes that play critical roles in disease processes, particularly in cancer and inflammatory conditions.
- Receptor Modulator : Its ability to modulate receptor activity may contribute to its therapeutic effects.
Antimicrobial Activity
Research indicates that various benzamide derivatives exhibit antimicrobial properties. For instance, some related compounds have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal effects against Candida albicans at minimal inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/ml . Although specific data on 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is limited, its structural similarities suggest potential antimicrobial efficacy.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzamide derivatives against viruses such as Hepatitis B virus (HBV). For example, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication . While direct studies on 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide are sparse, its mechanism may align with these findings.
Case Studies and Research Findings
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Cancer Therapeutics :
- A study explored the role of benzamide derivatives in cancer treatment, suggesting that modifications to the benzamide structure could enhance their anticancer properties. The focus was on their ability to inhibit tumor growth and induce apoptosis in cancer cells.
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Inflammatory Conditions :
- Research indicated that compounds with similar structures could reduce inflammation markers in vitro, suggesting a potential application in treating inflammatory diseases.
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Antimicrobial Testing :
- In a comparative study of various benzamide derivatives, compounds similar to 2,5-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide were tested against multiple bacterial strains. Results indicated varying degrees of efficacy, with some derivatives showing significant antibacterial activity at concentrations as low as 25 µg/ml against Staphylococcus aureus and Pseudomonas aeruginosa .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
